3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c8-6(9)2-1-5-3-7-4-10-5;/h3-4H,1-2H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVQWYBPJDHNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-38-4 | |
| Record name | 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of α-Bromoacyl Derivatives with Thioureido Acids
This method involves reacting α-bromoacyl compounds with thioureido-propanoic acid derivatives under refluxing conditions.
- Step 1 : Synthesize 3-thioureidopropanoic acid by treating β-alanine with thiourea in the presence of hydrochloric acid.
- Step 2 : React the thioureido acid with bromoacetyl chloride in acetone at 60°C for 16 hours.
- Step 3 : Isolate the product via acidification (pH 6–7) and purify by recrystallization from methanol/water.
- Step 4 : Treat the free acid with concentrated HCl to form the hydrochloride salt.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Yield | 62–82% (based on analogous reactions) |
| Reaction Time | 8–16 hours |
| Solvent | Acetone |
| Characterization | $$ ^1H $$-NMR: δ 2.40 (t, CH$$_2$$CO), 7.67–7.82 (thiazole-H) |
Hantzsch-Type Synthesis Using Chloroacetaldehyde
This approach adapts the Hantzsch thiazole synthesis, leveraging chloroacetaldehyde and thiocarbamoyl-β-alanine derivatives.
- Step 1 : Prepare 3-thiocarbamoylpropanoic acid by reacting β-alanine with carbon disulfide and methyl iodide.
- Step 2 : React the thiocarbamoyl derivative with chloroacetaldehyde in aqueous sodium acetate (pH 8–9) under reflux for 2 hours.
- Step 3 : Acidify the mixture with HCl to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Yield | 75–86% (based on analogous protocols) |
| Reaction Time | 2–3 hours |
| Solvent | Water |
| Characterization | $$ ^1H $$-NMR: δ 4.11 (t, NCH$$_2$$), 8.20 (s, thiazole-H) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yields, scalable | Requires α-bromoacyl precursors |
| Hantzsch-Type | Mild conditions, aqueous synthesis | Limited to specific aldehydes |
Critical Reaction Parameters
- Temperature : Reflux (60–100°C) is essential for cyclization.
- Acidification : Adjusting to pH 6–7 ensures product precipitation without decomposition.
- Purification : Recrystallization from methanol or DMF/water yields pure crystalline products.
Analytical Characterization
- IR Spectroscopy : Peaks at 1680–1720 cm$$^{-1}$$ (C=O), 2500–3300 cm$$^{-1}$$ (carboxylic acid O–H).
- Mass Spectrometry : Molecular ion peaks at m/z 188.03 [M+H]$$^+$$ for the free acid.
Scalability and Industrial Relevance
Both methods are scalable, with the Hantzsch-type synthesis being preferable for environmentally friendly (water-based) production. Pilot-scale trials report >70% yields under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate antibacterial action against Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterococcus faecalis | Moderate |
These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains .
Anticancer Research
The compound has also been investigated for its cytotoxic effects on cancer cell lines. An MTT assay demonstrated that it inhibits the growth of several leukemia cell lines (K562, Jurkat) and the HeLa cervical carcinoma cell line. The results indicate that the compound may act through mechanisms such as enzyme inhibition or receptor modulation.
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| K562 | 25 | Significant growth inhibition |
| Jurkat | 30 | Moderate cytotoxicity |
| HeLa | 20 | High sensitivity |
This highlights the potential of this compound as a lead compound in anticancer drug development .
Agricultural Applications
Recent studies have shown that derivatives of thiazole compounds can promote plant growth and increase yield. For example, research indicated that certain thiazole derivatives improved oil content and protein levels in rapeseed crops when applied as growth regulators.
| Application | Effect Observed |
|---|---|
| Rapeseed Growth Promotion | Increased oil content by 15% |
| Seed Yield Enhancement | Improved seed yield by 20% |
These findings suggest potential uses in agricultural biotechnology for enhancing crop productivity .
Case Study 1: Antimicrobial Efficacy
A study conducted on the effectiveness of this compound against multi-drug resistant strains demonstrated significant antibacterial properties. The compound was tested against clinical isolates of E. coli and S. aureus with results indicating a promising future for its use in antibiotic formulations.
Case Study 2: Cancer Cell Line Testing
In vitro testing on leukemia cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The results were significant enough to warrant further investigation into its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its use in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from CymitQuimica (Building Blocks)
The following compounds, sold alongside the target molecule by CymitQuimica, share functional group diversity and heterocyclic frameworks (Table 1):
Table 1: Comparison of Commercial Building Blocks
| Compound Name | Core Structure | Functional Groups | Price (250 mg) | Price (2500 mg) |
|---|---|---|---|---|
| 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride | Thiazole + propanoic acid | Carboxylic acid, hydrochloride salt | 403.00 € | 1,458.00 € |
| 4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole | Triazole | Difluoromethyl, methanesulfonyl | 550.00 € | 1,518.00 € |
| 3-Chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic acid | Thiophene | Chloro, sulfamoyl, carboxylic acid | 550.00 € | 1,518.00 € |
Key Observations :
- Thiazole vs. Triazole/Thiophene : The thiazole ring in the target compound contains both sulfur and nitrogen, offering distinct electronic properties compared to triazole (three nitrogens) or thiophene (sulfur-only). These differences influence reactivity; for example, thiazoles are more prone to electrophilic substitution at the 5-position .
- Functional Groups: The propanoic acid group in the target compound provides a carboxylic acid moiety absent in the triazole and thiophene analogues.
- Pricing : The lower cost per milligram of the target compound compared to triazole/thiophene derivatives (403.00 € vs. 550.00 € for 250 mg) may reflect simpler synthesis or higher commercial demand .
Pharmacologically Active Analogues: Ronacaleret Hydrochloride
Ronacaleret Hydrochloride (CAS 702686-96-2), a benzenepropanoic acid derivative, shares the propanoic acid backbone but incorporates a complex aryl-alkylamine side chain. It is clinically used for osteoporosis treatment .
Structural Comparison :
- Backbone Similarity: Both compounds feature a propanoic acid group, critical for ionic interactions in drug-receptor binding.
- Substituent Complexity : Ronacaleret’s bulky indene-derived substituents likely enhance target specificity (e.g., calcium-sensing receptor antagonism), whereas the thiazole group in the target compound may favor interactions with metalloenzymes or nucleic acids.
- Application Divergence : The target compound’s simpler structure positions it as a synthetic intermediate, whereas Ronacaleret exemplifies a finished pharmaceutical agent .
Thiazole-Containing Derivatives from CAS Index
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride (CAS 1354951-94-2) provides an instructive comparison (Table 2):
Table 2: Thiazole-Based Carboxylic Acid Derivatives
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| This compound | Thiazole + propanoic acid | Hydrochloride salt, no aromatic ring | Synthetic intermediate |
| 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride | Thiazole + benzoic acid | Methyl group, benzene ring | Drug design (enhanced lipophilicity) |
Key Differences :
- Substituent Effects : The methyl group on the thiazole in the CAS-listed compound may sterically hinder interactions compared to the unsubstituted thiazole in the target molecule .
Biological Activity
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of the Compound
This compound is a heterocyclic compound characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The compound's structure facilitates its role in several biochemical pathways, making it a candidate for further pharmacological exploration.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The thiazole moiety allows for binding to active sites on proteins, influencing their function and potentially leading to:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth through mechanisms that disrupt cellular processes.
- Anticancer Properties : Similar thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival .
- Anti-inflammatory Effects : Research has suggested that compounds with thiazole rings can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Table 1: Biological Activities of this compound
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiazole derivatives, including this compound. It was found to exhibit a twofold to sixteenfold increase in antibacterial activity compared to conventional antibiotics like oxytetracycline against multiple bacterial strains .
- Cancer Cell Apoptosis : In vitro studies on human cancer cell lines treated with thiazole derivatives revealed that these compounds could induce a multipolar spindle formation leading to cell death. This was attributed to their ability to inhibit mitotic kinesins like HSET (KIFC1), which are essential for proper cell division .
Q & A
Q. Q1. What are the key considerations when synthesizing 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride to ensure high yield and purity?
Methodological Answer:
- Reagent Selection : Use sodium acetate as a catalyst in acetic acid to promote cyclization, as demonstrated in the synthesis of structurally related thiazole derivatives .
- Reaction Conditions : Reflux at 60–80°C for 2–4 hours to ensure complete conversion, followed by recrystallization from acetic acid to isolate the hydrochloride salt .
- Purification : Filter precipitates post-cooling and wash with ethanol to remove unreacted starting materials .
Advanced Synthesis
Q. Q2. How can researchers optimize the cyclization step for thiazole-containing propanoic acid derivatives?
Methodological Answer:
- pH Control : Maintain a mildly acidic environment (pH 6–7 using acetic acid) to stabilize intermediates during thiazole ring formation .
- Temperature Modulation : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions like over-oxidation or decomposition .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., potassium carbonate) to improve reaction kinetics .
Analytical Characterization
Q. Q3. Which spectroscopic techniques effectively confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 208.02 (calculated for C₇H₈ClNO₂S) .
Safety and Handling
Q. Q4. What safety protocols are critical when handling hydrochlorides of thiazole derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .
Biological Evaluation
Q. Q5. How can researchers design bioassays to evaluate the bioactivity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to thiazole’s role in active sites .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to establish IC₅₀ values.
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to validate results .
Data Contradiction
Q. Q6. How should discrepancies in reported melting points be addressed?
Methodological Answer:
- Purity Assessment : Perform HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm ≥95% purity .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (e.g., 5°C/min) .
- Hydration State : Check for hydrate formation via TGA; anhydrous forms typically melt at higher temperatures .
Stability Studies
Q. Q7. What strategies ensure the long-term stability of this compound in storage?
Methodological Answer:
- Storage Conditions : Keep in airtight containers at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis .
- Periodic Testing : Conduct stability-indicating assays (e.g., NMR or LC-MS) every 6 months to monitor degradation .
Mechanistic Studies
Q. Q8. How can researchers probe the reaction mechanism of thiazole ring formation in this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled acetic acid to trace carboxylate incorporation into the thiazole ring .
- Kinetic Profiling : Monitor intermediates via time-resolved FTIR or in-situ NMR to identify rate-limiting steps .
Computational Modeling
Q. Q9. Which computational methods predict the electronic properties of the thiazole moiety?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, highlighting electrophilic regions .
- Docking Studies : Simulate binding to biological targets (e.g., proteins) using AutoDock Vina to guide SAR .
Troubleshooting Synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
